2'-NH2-ATP

RNA Polymerase Inhibition Nucleotide Analog Selectivity Enzyme Kinetics

Researchers facing sequence bias from dye-labeled phosphoramidites or chain termination with 3'-modified nucleotides need a reliable alternative. 2'-NH2-ATP (CAS 61468-88-0) solves this: the 2'-amino group enables post-synthetic conjugation with fluorophores, biotin, or crosslinkers after enzymatic incorporation, while its weak, reversible ATP inhibition (Ki=2.3 mM) avoids chain termination. Key outcomes: (1) Homogeneous internal DNA labeling for FISH & single-molecule imaging; (2) Enhanced nuclease-resistant aptamers via SELEX; (3) Reversible ATP-site probing for crystallography. Supplied as tetrasodium salt (≥95% HPLC); store at -20°C to -70°C.

Molecular Formula C10H17N6O12P3
Molecular Weight 506.20 g/mol
CAS No. 61468-88-0
Cat. No. B1384727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-NH2-ATP
CAS61468-88-0
Molecular FormulaC10H17N6O12P3
Molecular Weight506.20 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N)N
InChIInChI=1S/C10H17N6O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1
InChIKeyBPRNAIIYYOQQKN-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-NH2-ATP: Physicochemical Profile


2'-Amino-2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) (CAS 61468-88-0; commonly designated 2'-NH2-ATP or 2'-amino-dATP) is a synthetic adenosine triphosphate (ATP) analog in which the 2'-hydroxyl group of the ribose moiety is replaced by an amino (-NH2) group [1]. This structural modification distinguishes it from both unmodified ATP and other ribose-modified nucleotides. The compound is supplied primarily as a tetrasodium salt in aqueous solution (typically 10–100 mM) with a free acid molecular weight of 506.20 g/mol and UV absorption maximum at 258–259 nm (ε ≈ 15,000–15,400 L·mol⁻¹·cm⁻¹) [2][3]. Recommended storage is at -20°C to -70°C to preserve stability of the triphosphate moiety [2]. The compound is utilized in nucleic acid labeling, aptamer selection, and as a competitive inhibitor in enzymatic studies [1][3].

Why 2'-NH2-ATP Cannot Be Substituted


The 2'-amino substitution profoundly alters enzymatic recognition and downstream utility in ways that preclude generic substitution. While ATP (Km = 0.07 mM) and unmodified dATP serve as efficient substrates for numerous polymerases and kinases, 2'-NH2-ATP acts as a weak competitive inhibitor (Ki = 2.3 mM) of Escherichia coli RNA polymerase, exhibiting a ~33-fold reduction in binding affinity relative to the natural substrate [1]. Conversely, the isomeric 3'-amino-3'-deoxyadenosine 5'-triphosphate is 1,000-fold more potent as an inhibitor (Ki = 2.3 μM) and functions as a chain terminator, a fundamentally different functional profile [1]. Furthermore, 2'-NH2-ATP fails to substitute for ATP in CTP synthase-catalyzed reactions at 2 mM, confirming that the 2'-amino modification abolishes activity in certain ATP-utilizing pathways [2]. These divergent properties mean that substitution with unmodified ATP or 3'-modified analogs would yield irreproducible enzymatic data and invalidate applications that exploit the 2'-amino handle for conjugation and labeling [3].

2'-NH2-ATP vs. Key Analogs: Evidence


RNA Polymerase Inhibition: 2'- vs. 3'-Amino Selectivity

In direct head-to-head kinetic assays with E. coli RNA polymerase, 2'-amino-2'-deoxyadenosine 5'-triphosphate (2'-NH2-ATP) functions as a weak competitive inhibitor with a Ki of 2.3 mM, representing a ~33-fold affinity loss versus ATP (Km = 0.07 mM). Critically, the 3'-isomer—3'-amino-3'-deoxyadenosine 5'-triphosphate—is 1,000-fold more potent, exhibiting a Ki of 2.3 μM and acting as a chain terminator [1]. This stark position-dependent differential underscores that the 2'-amino modification yields weak, reversible inhibition suitable for equilibrium binding studies, whereas the 3'-amino analog provides potent, irreversible termination.

RNA Polymerase Inhibition Nucleotide Analog Selectivity Enzyme Kinetics

CTP Synthase: Non-Substrate Behavior

In vitro enzymatic assays demonstrate that at a concentration of 2 mM, 2'-NH2-ATP fails to replace ATP as a substrate for NH3-dependent cytidine 5'-triphosphate (CTP) formation catalyzed by CTP synthase [1]. This non-substrate behavior differentiates 2'-NH2-ATP from unmodified ATP, which supports CTP synthesis with a reported Km in the sub-millimolar range.

CTP Synthase Enzyme Substrate Specificity Nucleotide Metabolism

DNA Polymerase Incorporation and Labeling

In contrast to its weak RNA polymerase inhibition, 2'-NH2-ATP (2'-amino-dATP) is efficiently incorporated into DNA by various thermostable DNA polymerases, including those used in PCR and primer extension [1]. The 2'-amino group provides a reactive handle for post-synthetic conjugation with fluorophores, biotin, or crosslinking agents . While absolute incorporation efficiency (kcat/Km) relative to unmodified dATP is polymerase-dependent, the functional outcome—site-specific incorporation of a chemically addressable moiety—is a qualitative advantage over unmodified dATP, which lacks a functionalizable group at the 2'-position.

DNA Polymerase Substrate Nucleic Acid Labeling Aptamer SELEX

Purity and Physical Specifications

Procurement-grade 2'-NH2-ATP is consistently supplied with ≥95% purity as determined by HPLC [1][2]. The compound is available as a sodium salt in ready-to-use aqueous solution (10–100 mM) at pH 7.5–7.6, eliminating the need for end-user solubilization and pH adjustment [1][2]. Spectroscopic parameters are well-defined: λmax = 258–259 nm with ε = 15,000–15,400 L·mol⁻¹·cm⁻¹, enabling accurate quantitation [2].

Purity Specification Analytical Quality Control Procurement Criteria

Applications of 2'-NH2-ATP


Enzymatic DNA Fluorescent Labeling

The 2'-amino group serves as a reactive nucleophile for post-synthetic conjugation with amine-reactive fluorophores (e.g., NHS esters, isothiocyanates). DNA polymerases incorporate 2'-amino-dATP with sufficient efficiency to generate internally labeled DNA fragments, which can then be covalently tagged with fluorescent dyes for applications in fluorescence in situ hybridization (FISH), single-molecule imaging, and molecular beacons [1][2]. This avoids the sequence bias and reduced yields often associated with dye-labeled phosphoramidites during solid-phase synthesis.

SELEX: Nuclease-Resistant Aptamers

Modified nucleotide triphosphates containing 2'-amino groups are incorporated into DNA or RNA libraries during SELEX to generate aptamers with enhanced nuclease resistance and improved target affinity [1]. The 2'-amino substitution confers resistance to serum nucleases that cleave at the 2'-OH position, while the amino group provides a convenient site for subsequent attachment of polyethylene glycol (PEG), biotin, or cytotoxic payloads following aptamer identification [2].

Mechanistic Studies of ATP-Binding Enzymes

Owing to its weak, reversible competitive inhibition (Ki = 2.3 mM) against RNA polymerase [1], 2'-NH2-ATP is a valuable tool for equilibrium binding and structural studies of ATP-binding sites without inducing the chain termination or irreversible inhibition observed with 3'-modified analogs. This property is particularly relevant for crystallographic soaking experiments or fluorescence polarization assays where occupancy of the ATP pocket is desired without catalytic turnover.

Photocrosslinking and Affinity Capture of ATP-Binding Proteins

The 2'-amino group can be derivatized with photoreactive crosslinkers (e.g., aryl azides, diazirines) or affinity tags (e.g., biotin) to create bifunctional probes. Upon UV irradiation, these probes covalently crosslink to proximal residues in ATP-binding proteins, enabling identification of nucleotide-interacting domains by mass spectrometry or pull-down assays [1]. This approach is complementary to traditional photoaffinity labeling with 8-azido-ATP, offering an alternative labeling site with potentially different crosslinking specificities.

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